REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
CC(O)C=Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
CC(O)C=Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:1].[OH2:14].[Pt:13].[c:2]1([CH:8]=[CH:9][CH:10]([CH3:11])[OH:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH:8]=[CH:9][C:10]([CH3:11])=[O:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
CC(O)C=Cc1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)C=Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C=Cc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |